molecular formula C11H14N6 B2561469 1-(1-Phenyl-1H-tetrazol-5-YL)piperazine CAS No. 198209-80-2

1-(1-Phenyl-1H-tetrazol-5-YL)piperazine

Cat. No. B2561469
M. Wt: 230.275
InChI Key: YEJXVAVZMPQAIT-UHFFFAOYSA-N
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Description

1-(1-Phenyl-1H-tetrazol-5-YL)piperazine is a chemical compound with the CAS Number: 198209-80-2 . It has a molecular weight of 230.27 .


Molecular Structure Analysis

The Inchi Code for 1-(1-Phenyl-1H-tetrazol-5-YL)piperazine is 1S/C11H14N6/c1-2-4-10(5-3-1)17-11(13-14-15-17)16-8-6-12-7-9-16/h1-5,12H,6-9H2 . This code provides a standard way to encode the molecular structure using text .


Physical And Chemical Properties Analysis

1-(1-Phenyl-1H-tetrazol-5-YL)piperazine has a density of 1.4±0.1 g/cm³, a boiling point of 419.0±55.0 °C at 760 mmHg, and a flash point of 207.2±31.5 °C . It has 6 H bond acceptors, 1 H bond donor, and 2 freely rotating bonds . Its ACD/LogP is 0.45 .

Scientific Research Applications

Tetrazoles and Their Derivatives Tetrazole and its derivatives play a very important role in medicinal and pharmaceutical applications . The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields .

Chemistry of Tetrazoles 1H-Tetrazole is a crystalline light yellow powder and odorless. Tetrazole shows a melting point temperature at 155–157°C. On heating, tetrazoles decompose and emit toxic nitrogen fumes . These are burst vigorously on exposure to shock, fire, and heat on friction . Tetrazoles easily react with acidic materials and strong oxidizers (acidic chloride, anhydrides, and strong acids) to liberate corrosive and toxic gases and heat . It undergoes reaction with a few active metals and produces new compounds which are explosives to shocks . It involves exothermic reactions with reducing agents . On heating or burning, it releases carbon monoxide, carbon dioxide, and harmful nitrogen oxide . Tetrazole dissolves in water, acetonitrile, etc . Generally, dilute 1H-tetrazole in acetonitrile is used for DNA synthesis in biochemistry .

Pharmaceutical Applications Tetrazoles and their derivatives have been used in the treatment of cardiovascular diseases , antihypertension , allergies , and reducing the symptoms of intermittent claudication . For example, pharmaceutically important tetrazoles including losartan, valsartan, pemirolast and cilostazol have been used for these treatments .

Energetic Materials Tetrazoles have excellent thermal stabilities and very high nitrogen content as well as very acceptable impact and friction sensitivities and were employed as precursors to nitrogen-rich energetic salts .

Pharmaceutical Applications Tetrazoles and their derivatives have been used in the treatment of cardiovascular diseases , antihypertension , allergies , and reducing the symptoms of intermittent claudication . For example, pharmaceutically important tetrazoles including losartan, valsartan, pemirolast and cilostazol have been used for these treatments .

Energetic Materials Tetrazoles have excellent thermal stabilities and very high nitrogen content as well as very acceptable impact and friction sensitivities and were employed as precursors to nitrogen-rich energetic salts .

properties

IUPAC Name

1-(1-phenyltetrazol-5-yl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N6/c1-2-4-10(5-3-1)17-11(13-14-15-17)16-8-6-12-7-9-16/h1-5,12H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEJXVAVZMPQAIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NN=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Phenyl-1H-tetrazol-5-YL)piperazine

Synthesis routes and methods I

Procedure details

Preparation took place by reacting 5-chloro-1-phenyl-1H-tetrazole with tert-butyl piperazine-1-carboxylate in DMF at 40° C.
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Synthesis routes and methods II

Procedure details

Using 5-chloro-1-phenyl-1H-tetrazol (2.10 g) and piperazine (10.0 g), and reaction at 100° C. in the same manner as in Example 196 (1), 1-(1-phenyl-1H-tetrazol-5-yl)piperazine (2.67 g) was obtained as a pale-yellow powder.
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Citations

For This Compound
1
Citations
T Yoshida, F Akahoshi, H Sakashita, H Kitajima… - Bioorganic & medicinal …, 2012 - Elsevier
Dipeptidyl peptidase IV (DPP-4) inhibition is suitable mechanism for once daily oral dosing regimen because of its low risk of hypoglycemia. We explored linked bicyclic …
Number of citations: 175 www.sciencedirect.com

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